2-((Tert-butoxycarbonyl)(isopropyl)amino)butanoic acid
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Overview
Description
2-{(tert-butoxy)carbonylamino}butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}butanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in an organic solvent like acetonitrile . The reaction conditions are generally mild, and the protecting group can be added under aqueous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{(tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and various substituted compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
2-{(tert-butoxy)carbonylamino}butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}butanoic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. The protecting group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid
- **(S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{(tert-butoxy)carbonylamino}butanoic acid is unique due to its specific structure and the presence of the tert-butoxycarbonyl group, which provides stability and selectivity in synthetic reactions. This compound’s versatility in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]butanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7-9(10(14)15)13(8(2)3)11(16)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,14,15) |
InChI Key |
HYCAERNRXZTAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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